Polyalthialdoic acid Polyalthialdoic acid
Brand Name: Vulcanchem
CAS No.: 137109-33-2
VCID: VC21204561
InChI: InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1
SMILES: CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

Polyalthialdoic acid

CAS No.: 137109-33-2

Cat. No.: VC21204561

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Polyalthialdoic acid - 137109-33-2

Specification

CAS No. 137109-33-2
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid
Standard InChI InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1
Standard InChI Key LUZARHTWSOXFLP-DQLOYZPXSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C
SMILES CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C
Canonical SMILES CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator